![molecular formula C15H12N6O4 B12560270 1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]- CAS No. 148869-15-2](/img/structure/B12560270.png)
1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazol-1-amina, N-(4-nitrofenil)-N-[(4-nitrofenil)metil]- es un compuesto que pertenece a la clase de los triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto específico se caracteriza por la presencia de grupos nitrofenilo, que son conocidos por sus propiedades de extracción de electrones, lo que hace que el compuesto sea útil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1H-1,2,4-Triazol-1-amina, N-(4-nitrofenil)-N-[(4-nitrofenil)metil]- típicamente implica la reacción de 1H-1,2,4-triazol-1-amina con 4-nitrobenzaldehído en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente como etanol o metanol. El producto se purifica luego utilizando técnicas de recristalización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para mezclar y calentar puede mejorar la eficiencia del proceso de producción. Además, la implementación de principios de química verde, como el uso de solventes y catalizadores respetuosos con el medio ambiente, puede hacer que el proceso de producción sea más sostenible.
Análisis De Reacciones Químicas
Tipos de Reacciones
1H-1,2,4-Triazol-1-amina, N-(4-nitrofenil)-N-[(4-nitrofenil)metil]- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos nitrofenilo se pueden oxidar para formar derivados nitro.
Reducción: Los grupos nitro se pueden reducir a aminas usando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos nitrofenilo son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Hidróxido de sodio (NaOH) u otras bases fuertes en un medio acuoso o alcohólico.
Principales Productos Formados
Oxidación: Derivados nitro del compuesto de triazol.
Reducción: Derivados amino del compuesto de triazol.
Sustitución: Varios compuestos de triazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazol-1-amina, N-(4-nitrofenil)-N-[(4-nitrofenil)metil]- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: Se investiga su potencial como agente antimicrobiano debido a su capacidad para interrumpir las paredes celulares bacterianas.
Medicina: Se explora su posible uso en la terapia del cáncer, ya que los grupos nitrofenilo pueden mejorar la capacidad del compuesto para dirigirse y matar células cancerosas.
Industria: Se utiliza en la producción de colorantes y pigmentos debido a sus vibrantes propiedades de color.
Mecanismo De Acción
El mecanismo de acción de 1H-1,2,4-Triazol-1-amina, N-(4-nitrofenil)-N-[(4-nitrofenil)metil]- implica su interacción con objetivos moleculares y vías específicas. Los grupos nitrofenilo pueden interactuar con enzimas y proteínas, inhibiendo su función. Esta inhibición puede conducir a la interrupción de procesos celulares esenciales, lo que hace que el compuesto sea efectivo como un agente antimicrobiano o anticancerígeno. El anillo de triazol también puede interactuar con los ácidos nucleicos, contribuyendo aún más a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
1H-1,2,4-Triazol-3-amina: Carece de los grupos nitrofenilo, lo que lo hace menos reactivo en ciertas reacciones químicas.
1H-1,2,4-Triazol-5-amina: Estructura similar pero patrón de sustitución diferente, lo que lleva a diferentes propiedades químicas y biológicas.
4-Nitrofenilhidrazina: Contiene grupos nitrofenilo pero carece del anillo de triazol, lo que da como resultado diferentes reactividad y aplicaciones.
Singularidad
1H-1,2,4-Triazol-1-amina, N-(4-nitrofenil)-N-[(4-nitrofenil)metil]- es único debido a la presencia tanto del anillo de triazol como de los grupos nitrofenilo. Esta combinación mejora su reactividad y lo hace adecuado para una amplia gama de aplicaciones en química, biología, medicina e industria. La naturaleza de extracción de electrones de los grupos nitrofenilo también contribuye a su eficacia en diversas reacciones químicas.
Propiedades
Número CAS |
148869-15-2 |
|---|---|
Fórmula molecular |
C15H12N6O4 |
Peso molecular |
340.29 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C15H12N6O4/c22-20(23)14-3-1-12(2-4-14)9-18(19-11-16-10-17-19)13-5-7-15(8-6-13)21(24)25/h1-8,10-11H,9H2 |
Clave InChI |
PEOBRHHPTRJLKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)[N+](=O)[O-])N3C=NC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


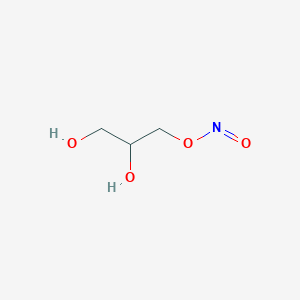
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
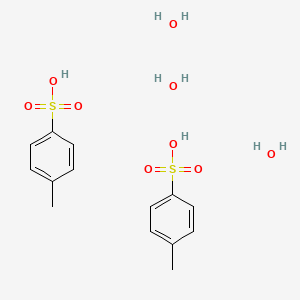

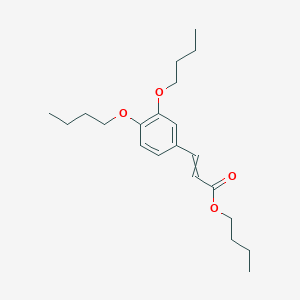
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
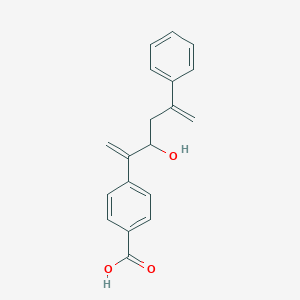
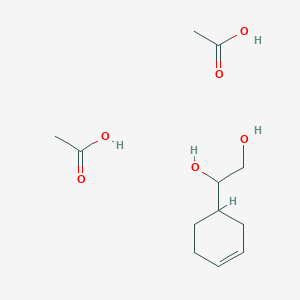
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)


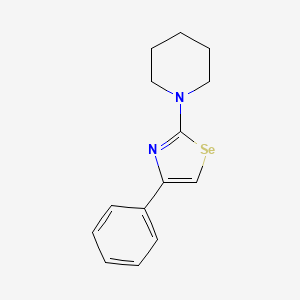
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
